![molecular formula C14H21NO B2711304 1-[(4-Ethylphenyl)methyl]piperidin-4-ol CAS No. 414881-31-5](/img/structure/B2711304.png)
1-[(4-Ethylphenyl)methyl]piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Ethylphenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 4-ethylphenylmethyl group and a hydroxyl group at the fourth position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities.
作用机制
Target of Action
The primary target of the compound 1-[(4-Ethylphenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the host cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the host cells, thereby inhibiting the infection .
生化分析
Biochemical Properties
1-[(4-Ethylphenyl)methyl]piperidin-4-ol has been found to interact with various enzymes and proteins in biochemical reactions . It has been evaluated for potential treatment of HIV, showing antagonistic activities against the CCR5 chemokine receptor .
Cellular Effects
The compound exerts effects on various types of cells and cellular processes. It influences cell function by interacting with the CCR5 receptor, which is essential for HIV-1 entry into cells . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, such as the CCR5 receptor . This interaction can lead to changes in gene expression and can influence enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 4-ethylbenzyl chloride, followed by the introduction of a hydroxyl group at the fourth position of the piperidine ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction. The hydroxylation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also employ advanced purification techniques such as chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
1-[(4-Ethylphenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative without the hydroxyl functionality.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of 1-[(4-Ethylphenyl)methyl]piperidin-4-one.
Reduction: Formation of 1-[(4-Ethylphenyl)methyl]piperidine.
Substitution: Formation of substituted derivatives such as 1-[(4-Ethylphenyl)methyl]-2-nitropiperidin-4-ol.
科学研究应用
1-[(4-Ethylphenyl)methyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
相似化合物的比较
Similar Compounds
1-Benzylpiperidin-4-ol: Similar structure but with a benzyl group instead of a 4-ethylphenylmethyl group.
1-[(4-Methylphenyl)methyl]piperidin-4-ol: Similar structure but with a 4-methylphenylmethyl group.
1-[(4-Chlorophenyl)methyl]piperidin-4-ol: Similar structure but with a 4-chlorophenylmethyl group.
Uniqueness
1-[(4-Ethylphenyl)methyl]piperidin-4-ol is unique due to the presence of the 4-ethylphenylmethyl group, which imparts distinct physicochemical properties and biological activities. This substitution pattern can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
属性
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-12-3-5-13(6-4-12)11-15-9-7-14(16)8-10-15/h3-6,14,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBSYWQQNHVGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2711227.png)
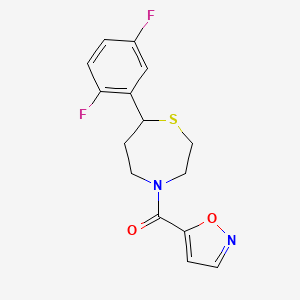
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2711230.png)
![N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2711231.png)
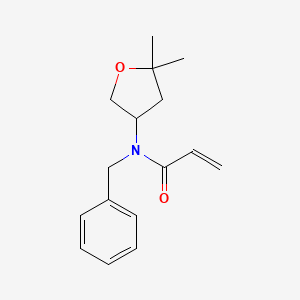
![1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B2711234.png)
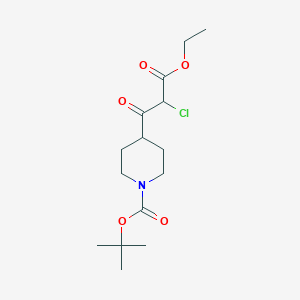
![4-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2711237.png)
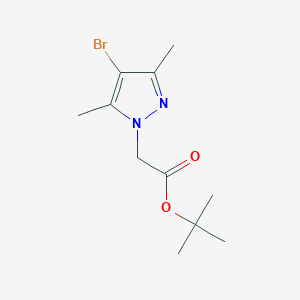
![3-[4-(5-Methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2711239.png)
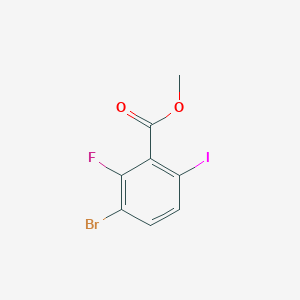
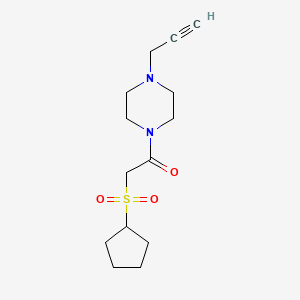
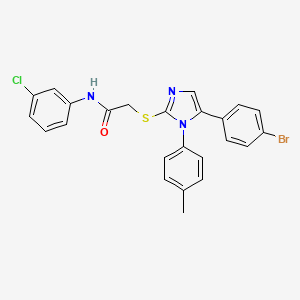
![5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2711243.png)
